molecular formula C25H18N2O4 B11008367 N-(1H-indol-5-yl)-4-(7-methoxy-2-oxo-2H-chromen-3-yl)benzamide

N-(1H-indol-5-yl)-4-(7-methoxy-2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B11008367
M. Wt: 410.4 g/mol
InChI Key: OZKSTOZAEJXPSL-UHFFFAOYSA-N
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Description

“N-(1H-indol-5-yl)-4-(7-methoxy-2-oxo-2H-chromen-3-yl)benzamide” is a complex organic compound that features both indole and chromenone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-indol-5-yl)-4-(7-methoxy-2-oxo-2H-chromen-3-yl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed through Fischer indole synthesis.

    Synthesis of the Chromenone Moiety: The chromenone structure can be synthesized via the Pechmann condensation, involving the reaction of a phenol with a β-keto ester in the presence of a Lewis acid catalyst.

    Coupling of Indole and Chromenone: The final step involves coupling the indole and chromenone moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the chromenone moiety, potentially converting the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction of the chromenone moiety may produce chromanol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and chromenone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of “N-(1H-indol-5-yl)-4-(7-methoxy-2-oxo-2H-chromen-3-yl)benzamide” would depend on its specific biological target. Generally, compounds containing indole and chromenone moieties can interact with various enzymes and receptors, modulating their activity. The molecular targets may include kinases, G-protein coupled receptors, and other proteins involved in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: A naturally occurring compound with anticancer properties.

    Coumarin: A chromenone derivative with anticoagulant and antimicrobial activities.

    Flavonoids: A class of compounds containing the chromenone structure, known for their antioxidant properties.

Uniqueness

“N-(1H-indol-5-yl)-4-(7-methoxy-2-oxo-2H-chromen-3-yl)benzamide” is unique due to the combination of indole and chromenone moieties in a single molecule, which may confer distinct biological activities and chemical reactivity compared to its individual components.

Properties

Molecular Formula

C25H18N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-4-(7-methoxy-2-oxochromen-3-yl)benzamide

InChI

InChI=1S/C25H18N2O4/c1-30-20-8-6-18-13-21(25(29)31-23(18)14-20)15-2-4-16(5-3-15)24(28)27-19-7-9-22-17(12-19)10-11-26-22/h2-14,26H,1H3,(H,27,28)

InChI Key

OZKSTOZAEJXPSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)NC=C5

Origin of Product

United States

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